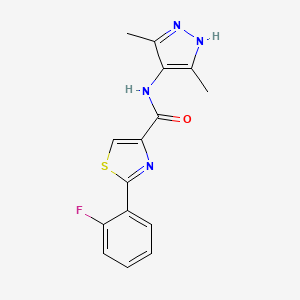
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone, also known as PTE, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTE is a synthetic compound that belongs to the family of pyrazoles and tetrazoles. It is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform.
Mécanisme D'action
The mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone is not well understood. However, studies have shown that 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone induces cell death in cancer cells by activating the caspase pathway. 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has also been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha. 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats.
Biochemical and Physiological Effects:
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has been shown to have several biochemical and physiological effects. Studies have shown that 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone induces cell death in cancer cells by activating the caspase pathway. 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has also been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha. 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone is its potential use as an anti-cancer agent. Studies have shown that 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone induces cell death in cancer cells by activating the caspase pathway. 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone also has potential as an anti-inflammatory agent and an anti-diabetic agent. One of the limitations of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone is that its mechanism of action is not well understood, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for the study of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone. One potential direction is to further investigate its anti-cancer properties and optimize its use as an anti-cancer agent. Another potential direction is to investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases like rheumatoid arthritis. Additionally, further research is needed to understand the mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone and optimize its use in various applications.
Méthodes De Synthèse
The synthesis of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone involves a multi-step process that includes the condensation of 2-phenylhydrazine with ethyl acetoacetate to form 5-phenyl-3,4-dihydropyrazole-1-carboxylate. The carboxylate group is then converted into a ketone by reacting it with acetic anhydride to form 5-phenyl-3,4-dihydropyrazol-2-yl-acetone. The tetrazole moiety is then introduced by reacting the acetone with sodium azide in the presence of copper sulfate to form 1-(5-phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone.
Applications De Recherche Scientifique
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has shown promising results in various scientific research applications. It has been extensively studied for its potential use as an anti-cancer agent. Studies have shown that 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone induces cell death in cancer cells by activating the caspase pathway, which is responsible for programmed cell death. 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha. 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has also been studied for its potential use as an anti-diabetic agent. Studies have shown that 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone improves insulin sensitivity and reduces blood glucose levels in diabetic rats.
Propriétés
IUPAC Name |
1-(5-phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-17(23-12-11-16(20-23)14-7-3-1-4-8-14)13-24-21-18(19-22-24)15-9-5-2-6-10-15/h1-10H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZFNFARGGZNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C(=O)CN3N=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B7634946.png)


![N-methyl-N-[(4-methylsulfanylphenyl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide](/img/structure/B7634965.png)
![2-(5,6-dimethyl-1-benzofuran-3-yl)-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B7634982.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7635003.png)

![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(tetrazol-1-yl)benzamide](/img/structure/B7635011.png)
![1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide](/img/structure/B7635025.png)
![4-fluoro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]aniline](/img/structure/B7635033.png)


![(3-Phenylpyrrolidin-1-yl)-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]methanone](/img/structure/B7635057.png)
![4-[1-[Methyl-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amino]ethyl]benzenesulfonamide](/img/structure/B7635063.png)